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Compound of Interest

Compound Name: delta-2-Ceftazidime

Cat. No.: B193858

Introduction

Ceftazidime is a third-generation cephalosporin antibiotic widely used in the treatment of
various bacterial infections. During its synthesis and storage, ceftazidime can degrade to form
several impurities, with delta-2-ceftazidime (A?-ceftazidime) being a significant related
substance. The presence of this isomer can compromise the efficacy and safety of the drug
product. Therefore, robust and reliable analytical methods are crucial for the accurate detection
and quantification of A2-ceftazidime in ceftazidime active pharmaceutical ingredients (APIs) and

finished products.

This document provides detailed application notes and protocols for the analysis of A2-
ceftazidime in ceftazidime, primarily focusing on High-Performance Liquid Chromatography
(HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods. These techniques
are the cornerstone for achieving the necessary resolution to accurately quantify this impurity.

[1]

Factors Influencing the Formation of A%-Ceftazidime

The conversion of ceftazidime to its A2-isomer is a primary degradation pathway.[1] This
transformation involves the rearrangement of the double bond within the dihydrothiazine ring of
the cephalosporin core.[1] Several factors can influence the rate of this isomerization:
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e pH: The stability of ceftazidime is highly pH-dependent. The degradation rate is catalyzed by
both acidic and basic conditions.[1] Maximum stability is generally observed in the pH range
of 4.5t0 6.5.[1]

o Temperature: Elevated temperatures accelerate the degradation of ceftazidime, leading to
the formation of A%-ceftazidime and other degradation products.[1][2][3] Reconstituted
solutions are particularly susceptible to thermal degradation.[1][2][3]

e Light: Exposure to UV and visible radiation can also promote the degradation of ceftazidime.

[1][2][3]

Analytical Methods for A%-Ceftazidime Detection

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid
Chromatography (UPLC) are the most widely employed techniques for the separation and
guantification of A2-ceftazidime from the parent drug and other impurities.[1][4] These methods
offer high precision, reproducibility, and the ability to resolve structurally similar compounds.[4]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for the accurate determination of A2-ceftazidime.
The development of such a method involves the systematic optimization of various
chromatographic parameters to achieve the desired separation.[1]

lllustrative HPLC Workflow
Caption: A typical workflow for the analysis of A2-Ceftazidime in Ceftazidime using HPLC.
Experimental Protocol 1: HPLC Method

This protocol is based on a method developed for the determination of ceftazidime and its
impurities.[5][6]

o Chromatographic System:

o Column: Alltima C18 (250 mm x 4.6 mm, 5 um)[5][6]
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o Mobile Phase A: Phosphate buffer (22.6 g/L aqueous solution of ammonium dihydrogen
phosphate, adjusted to pH 3.9 with 10% (v/v) phosphoric acid)[5][6]

o Mobile Phase B: Acetonitrile[5][6]

o Gradient Elution: A gradient elution program should be optimized to ensure separation of
A?-ceftazidime from ceftazidime and other impurities.

o Flow Rate: 1.3 mL/min[5][6]
o Column Temperature: 35 °C[5][6]
o Detection: UV at 255 nm[5][6]

o Injection Volume: 10 pL (can be optimized)

e Sample Preparation:

o Accurately weigh and dissolve the ceftazidime sample in a suitable diluent, such as a
mixture of phosphate buffer and acetonitrile (e.g., 95:5 v/v).

o The final concentration of the sample solution for impurity testing is typically around 1250
pg/mL.

o Prepare a diluted standard solution of ceftazidime at a concentration of approximately 12.5
pg/mL.

o Filter all solutions through a 0.45 pm nylon or PVDF syringe filter before injection.
e System Suitability:

o Prepare a system suitability solution containing ceftazidime and a known amount of A2-
ceftazidime (or a sample known to contain the impurity).

o The resolution between the ceftazidime and A2-ceftazidime peaks should be not less than
2.0.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/18438029/
https://www.researchgate.net/publication/5414975_Determination_of_ceftazidime_and_impurities_using_high_performance_liquid_chromatography
https://pubmed.ncbi.nlm.nih.gov/18438029/
https://www.researchgate.net/publication/5414975_Determination_of_ceftazidime_and_impurities_using_high_performance_liquid_chromatography
https://pubmed.ncbi.nlm.nih.gov/18438029/
https://www.researchgate.net/publication/5414975_Determination_of_ceftazidime_and_impurities_using_high_performance_liquid_chromatography
https://pubmed.ncbi.nlm.nih.gov/18438029/
https://www.researchgate.net/publication/5414975_Determination_of_ceftazidime_and_impurities_using_high_performance_liquid_chromatography
https://pubmed.ncbi.nlm.nih.gov/18438029/
https://www.researchgate.net/publication/5414975_Determination_of_ceftazidime_and_impurities_using_high_performance_liquid_chromatography
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o The relative standard deviation (RSD) for replicate injections of the standard solution
should be not more than 5.0%.

e Quantification:

o The amount of A%-ceftazidime is calculated by comparing its peak area in the sample
chromatogram to the peak area of the ceftazidime standard in the diluted standard
chromatogram, taking into account the respective concentrations and response factors if
necessary.

Quantitative Data Summary for HPLC Methods

Parameter Method 1[5][6] Method 2 Method 3[7]

Alltima C18 (250 x 4.6 Hypersil BDS C18 »
Column Not Specified
mm, 5 pum) (250 x 4.6 mm, 5 um)

Acetonitrile and o
_ Acetonitrile and 0.01M N
Mobile Phase Phosphate Buffer (pH ) Not Specified
Ammonium Acetate

3.9)
Flow Rate 1.3 mL/min 1.0 mL/min Not Specified
Detection Wavelength 255 nm 255 nm Not Specified
Linearity Range N »
o 0.267 - 1069 pg/mL Not Specified Not Specified
(Ceftazidime)
Correlation Coefficient N »
0 1.0000 Not Specified Not Specified
r
Limit of Quantitation N N
3.1ng Not Specified Not Specified
(LOQ)
Limit of Detection N »
0.93 ng Not Specified Not Specified

(LOD)

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers advantages over HPLC in terms of speed, resolution, and sensitivity, making it a
powerful tool for impurity profiling.
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Experimental Protocol 2: UPLC-MS/MS Method

This protocol is based on a UPLC-MS/MS method developed for the determination of
ceftazidime.[8][9][10] While not specifically for A2-ceftazidime, the principles can be adapted for
its quantification.

o Chromatographic System:
o Column: A suitable reversed-phase UPLC column (e.g., C18, 50 x 2.1 mm, 1.8 pm).
o Mobile Phase A: 0.1% Formic acid in water.
o Mobile Phase B: 0.1% Formic acid in acetonitrile.

o Gradient Elution: A fast gradient should be developed to separate A?-ceftazidime from
ceftazidime.

o Flow Rate: 0.3 - 0.5 mL/min.
o Column Temperature: 40 °C.

o Detection: Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for
high selectivity and sensitivity.

e Sample Preparation:

o Follow a similar procedure as for the HPLC method, but potentially with higher dilution
factors due to the increased sensitivity of the UPLC-MS/MS system.

o Ensure the final diluent is compatible with the mobile phase and MS ionization.
e Quantification:

o Quantification is achieved by monitoring specific precursor-to-product ion transitions for
both ceftazidime and A?-ceftazidime.

o A calibration curve should be constructed using certified reference standards of A2-
ceftazidime.
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Quantitative Data Summary for a UPLC-MS/MS Method

Parameter UPLC-MS/MS Method[8][9]
Linearity Range (Ceftazidime) 1.6 - 6.4 pg/mL

Correlation Coefficient (r) 0.990

Limit of Quantitation (LOQ) 0.97 pg/mL

Limit of Detection (LOD) 0.32 pg/mL

Recovery 99.36% - 100.91%

Capillary Electrophoresis (CE)

Capillary electrophoresis is another powerful technique for the impurity profiling of drugs.[11]
[12][13] Micellar Electrokinetic Chromatography (MEKC), a mode of CE, has been successfully
applied to the separation of ceftazidime and its related impurities, including the A2-isomer.

Experimental Protocol 3: Micellar Electrokinetic Chromatography (MEKC)

This protocol is based on a validated MEKC method for the separation and quantification of
ceftazidime and its impurities.

o Electrophoretic System:
o Capillary: Fused silica capillary.

o Electrolyte System: 25 mM Sodium tetraborate, pH 9.2, containing 75 mM Sodium dodecy!
sulfate (SDS).

o Voltage: Optimized for separation (e.g., 20-30 kV).
o Temperature: 25 °C.
o Detection: UV detection at a suitable wavelength (e.g., 254 nm).

e Sample Preparation:
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o Dissolve the ceftazidime sample in the electrolyte buffer to the desired concentration.

o Filter the sample through a 0.45 pm filter.

e Quantification:

o The amount of A2-ceftazidime is determined by comparing its peak area to that of a
certified reference standard.

Quantitative Data for MEKC Method

Parameter MEKC Method
Limit of Detection (LOD) 0.2 pg/mL
Limit of Quantitation (LOQ) 0.6 pg/mL

Logical Relationship of Ceftazidime and its A2-Isomer

Caption: The isomerization of Ceftazidime to its inactive A2-isomer impurity.

Conclusion

The analytical methods outlined in this document provide robust and reliable approaches for
the detection and quantification of A2-ceftazidime in ceftazidime. The choice of method will
depend on the specific requirements of the analysis, including the desired sensitivity, speed,
and available instrumentation. Proper method validation in accordance with ICH guidelines is
essential to ensure the accuracy and reliability of the results obtained. Regular monitoring of
A2-ceftazidime levels is critical for ensuring the quality, safety, and efficacy of ceftazidime drug
products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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